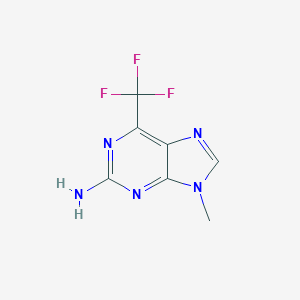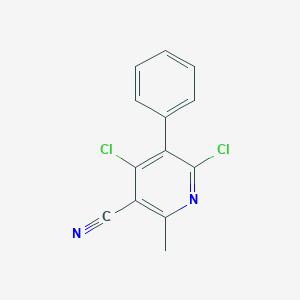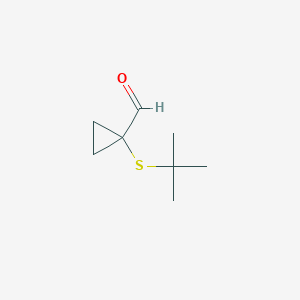
1-Formyl-1-tert-butylthiocyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Formyl-1-tert-butylthiocyclopropane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfur-containing cyclopropane derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of 1-Formyl-1-tert-butylthiocyclopropane is not yet fully understood. However, studies have shown that this compound can interact with various biological targets, including enzymes and receptors. It has been found to exhibit inhibitory activity against certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects
Studies have shown that 1-Formyl-1-tert-butylthiocyclopropane can exhibit various biochemical and physiological effects. It has been found to have antioxidant activity, which can help in preventing oxidative stress-related diseases. Additionally, this compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-Formyl-1-tert-butylthiocyclopropane in lab experiments is its high purity. This compound can be synthesized using different methods, which can result in a high yield of pure product. However, one of the limitations of using this compound is its high reactivity, which can make it challenging to handle in lab experiments.
Future Directions
There are several future directions for the use of 1-Formyl-1-tert-butylthiocyclopropane in scientific research. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant biological activity, and further studies can help in identifying its potential as a lead compound for drug development. Additionally, studies can be conducted to understand the mechanism of action of this compound and its interaction with various biological targets. This can help in identifying its potential applications in different scientific research fields.
Scientific Research Applications
1-Formyl-1-tert-butylthiocyclopropane has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant biological activity and can act as a potential lead compound for drug development.
properties
CAS RN |
132866-22-9 |
|---|---|
Product Name |
1-Formyl-1-tert-butylthiocyclopropane |
Molecular Formula |
C8H14OS |
Molecular Weight |
158.26 g/mol |
IUPAC Name |
1-tert-butylsulfanylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-7(2,3)10-8(6-9)4-5-8/h6H,4-5H2,1-3H3 |
InChI Key |
VODINIFSMLMXFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1(CC1)C=O |
Canonical SMILES |
CC(C)(C)SC1(CC1)C=O |
synonyms |
Cyclopropanecarboxaldehyde, 1-[(1,1-dimethylethyl)thio]- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


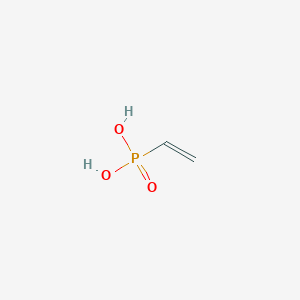
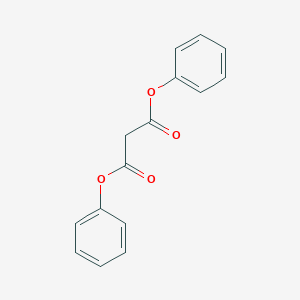
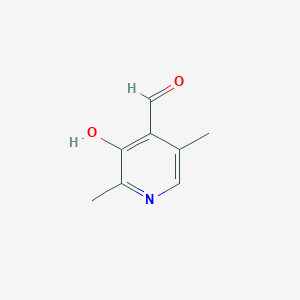


![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
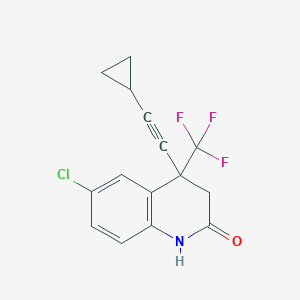
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)

